Combretastatin - 82855-09-2

Combretastatin

Catalog Number: EVT-428905
CAS Number: 82855-09-2
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Combretastatin has been investigated for the treatment of Anaplastic Thyroid Cancer.
Combretastatin is a stilbenoid phenol, originally isolated from the bark of the African bush willow tree Combretum caffrum, with vascular disrupting and antineoplastic activities. Combretastatin targets and binds to the colchicine-binding site of tubulin, thereby impairs the polymerization of tubulin dimers and prevents the formation of microtubules in the endothelial cells of tumor. As a result, this may eventually lead to a destruction of the tumor vasculature, disruption of tumor blood flow and tumor cell necrosis.
Overview

Combretastatin is a naturally occurring compound derived from the bark of the African bush willow, Combretum caffrum. It belongs to a class of compounds known as stilbenes, characterized by their biphenyl structure linked by a double bond. The most studied derivative, Combretastatin A-4, exhibits significant antitumor properties, particularly through its action as a vascular disrupting agent. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor blood supply, leading to tumor cell death.

Source

Combretastatin was first isolated from the Combretum species. The compound's unique properties have been explored in various studies, leading to the synthesis of numerous derivatives aimed at enhancing its biological activity and therapeutic efficacy.

Classification

Combretastatin A-4 is classified as a natural product and is specifically categorized under the stilbene class of compounds. Its structural features include methoxy groups that contribute to its biological activity.

Synthesis Analysis

Methods

Other methods include:

  • Negishi Coupling: This technique has been used but typically results in lower yields (25-45%) compared to the aforementioned method .
  • Microwave-Assisted Synthesis: This approach enhances reaction efficiency and reduces reaction time significantly .

Technical Details

The two-step synthesis involves:

  1. Wittig Reaction: Formation of an alkene from an aldehyde using a phosphonium ylide.
  2. Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between aryl halides and boronic acids.

These methods have allowed for the creation of a library of combretastatin derivatives with varying substituents that can be screened for biological activity.

Molecular Structure Analysis

Data

The molecular formula for Combretastatin A-4 is C17_{17}H18_{18}O4_{4}, with a molecular weight of approximately 286.32 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Chemical Reactions Analysis

Reactions

Combretastatin A-4 undergoes various chemical reactions, primarily focusing on modifications that enhance its biological activity. Key reactions include:

  • Esterification: To create derivatives with improved solubility and bioavailability.
  • Reduction: Modifying functional groups to enhance interaction with biological targets.
  • Sulfamoylation: Introducing sulfamate groups to improve antitumor efficacy .

Technical Details

The reactions are often monitored using Thin Layer Chromatography (TLC) and characterized using NMR spectroscopy to confirm structural integrity and purity.

Mechanism of Action

Process

Combretastatin A-4 exerts its antitumor effects primarily through disruption of the tumor vasculature. It binds to β-tubulin at the colchicine site, inhibiting microtubule polymerization, which is critical for cell division and stability . This leads to mitotic arrest in cancer cells, ultimately resulting in apoptosis.

Data

Studies have shown that Combretastatin A-4 can induce significant cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50_{50} values in the low micromolar range .

Physical and Chemical Properties Analysis

Physical Properties

Combretastatin A-4 is typically presented as a white to off-white solid with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Melting Point: Approximately 140–142 °C.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Relevant analyses often include spectroscopic methods (NMR, IR) for structural elucidation and purity assessment.

Applications

Scientific Uses

Structural Characteristics and Structure-Activity Relationships (SAR)

Natural Combretastatin Classes

Combretastatin A Series: Stilbenoid Derivatives

The combretastatin A series constitutes cis-stilbenoid compounds originally isolated from the bark of Combretum caffrum (South African bush willow) [1] [3] [8]. These compounds feature two aromatic rings (A and B) connected by an ethylene bridge with mandatory cis (Z) stereochemistry for biological activity. Combretastatin A-4 (CA-4, 1e) represents the most potent member, exhibiting nanomolar-range cytotoxicity against diverse cancer cell lines (e.g., NCI-60 panel) [1] [2]. Its potency stems from potent inhibition of tubulin polymerization via binding at the colchicine site. Other members include CA-1, CA-2, CA-3, and CA-5, all sharing the cis-stilbene core but differing in B-ring substitutions (e.g., hydroxyl, methoxy groups) [1] [8].

Combretastatin B Series: Dihydrostilbenes

Combretastatin B compounds (e.g., CB-1 to CB-4, 2a–2d) are characterized by a saturated ethylene bridge (dihydrostilbene), resulting in loss of planarity and conformational flexibility [1] [4]. This saturation generally correlates with reduced antitubulin activity compared to the A series. While retaining the trimethoxy A-ring, the B-ring substitutions vary but do not compensate for the loss of rigidity imparted by the double bond, leading to weaker binding to the colchicine site on tubulin [1] [10].

Combretastatin C Series: Phenanthrenes

Represented by combretastatin C-1 (3), the C series features a phenanthroquinone scaffold – a rare structural motif among natural products [1] [4] [8]. This class diverges significantly from the stilbene backbone, forming a fused tricyclic system. While exhibiting cytotoxic properties, its mechanism of action appears distinct from tubulin inhibition, and it is generally less potent than CA-4 against most cancer cell lines tested [1].

Combretastatin D Series: Macrocyclic Lactones

Combretastatins D-1 to D-4 (4, 5, etc.) are macrocyclic lactones isolated from both C. caffrum and Getonia floribunda [1] [8]. Their defining feature is a large ring structure incorporating a lactone (ester) functional group. This structural class differs fundamentally from the A and B series, lacking the characteristic diaryl ethylene/dihydroethylene core. Consequently, they do not inhibit tubulin polymerization and exhibit a different spectrum of bioactivity, though specific mechanisms remain less characterized compared to the A series [1] [4].

Table 1: Structural Classes and Representative Features of Natural Combretastatins

ClassCore StructureRepresentative MembersKey Structural FeatureRelative Tubulin Inhibition Potency
A Seriescis-StilbeneCA-1, CA-2, CA-3, CA-4 (1e), CA-5, CA-6 (trans)Olefinic bridge, Z-configuration essentialHigh (CA-4 most potent)
B SeriesDihydrostilbeneCB-1 (2a), CB-2, CB-3, CB-4 (2d)Saturated ethylene bridgeLow/Moderate
C SeriesPhenanthroquinoneCombretastatin C-1 (3)Fused tricyclic phenanthrene coreLow/None (Different MOA)
D SeriesMacrocyclic LactoneCombretastatin D-1 (4), D-2 (5), D-3, D-4Large ring containing ester groupNone (Different MOA)

Core Structural Features

Trimethoxy A-Ring and Substituted B-Ring

All pharmacologically active combretastatins, particularly the A series and its synthetic analogs, share three fundamental structural elements critical for potent tubulin inhibition:

  • Trimethoxy A-Ring: The 3,4,5-trimethoxyphenyl (A-ring) is indispensable for high-affinity binding to the colchicine site on β-tubulin [1] [2] [6]. This motif is structurally analogous to the trimethoxy ring in colchicine. Removal of any methoxy group, particularly the meta-methoxy groups, or their substitution with larger groups (e.g., ethoxy) drastically reduces activity (>100-fold loss) [1] [6]. The methoxy groups engage in crucial van der Waals contacts within a hydrophobic pocket of the tubulin binding site.
  • Substituted B-Ring: The B-ring typically requires a hydrogen-bond acceptor/donor system at the para (C4') position relative to the bridge. A para-methoxy group (e.g., in CA-4) is highly favorable, contributing to optimal binding affinity [1] [5] [6]. A meta-substituent (C3' position) is also common; a hydroxyl group (e.g., CA-4) or amino group is generally well-tolerated and can enhance water solubility in analogs without significantly compromising potency. Substitutions at C3' with halogens (e.g., F, Br) or other groups modulate metabolic stability and potency [2] [5].

Ethene Bridge Rigidity and Cis-Trans Isomerism

The ethylene bridge connecting the A and B rings is pivotal for maintaining the spatial orientation necessary for high-affinity tubulin binding [1] [5] [9].

  • Cis (Z) Configuration: The naturally active combretastatin A compounds possess a cis-double bond. This configuration forces the two aromatic rings into a coplanar or near-coplanar orientation with a dihedral angle of approximately 50-60° [1]. This specific spatial arrangement allows both rings to interact simultaneously and optimally with their respective binding pockets in the colchicine site.
  • Trans (E) Configuration: Isomerization to the trans form (e.g., CA-6, 1g) results in a near 180° dihedral angle, separating the A and B rings too far apart for productive binding. This renders the trans isomers essentially inactive (typically >1000-fold less potent than their cis counterparts) [1] [9].
  • Instability Challenge: The cis-stilbene moiety is inherently thermodynamically less stable than the trans form and is susceptible to isomerization under physiological conditions (pH, temperature) and upon exposure to light [5] [6] [9]. This instability presents a major challenge for the development of CA-4 and its direct analogs as drugs, driving extensive research into conformationally restricted analogs.

Synthetic Analog Design

Overcoming the limitations of natural combretastatins, particularly CA-4's poor water solubility and cis-isomer instability, has been a major focus of medicinal chemistry. Key strategies include:

Heterocombretastatins and Azo-Derivatives

This strategy replaces the labile ethene bridge with heterocyclic rings or azo linkages to lock the bioactive conformation and prevent isomerization.

  • Heterocyclic Bridges: Incorporation of rigid five-membered heterocycles (e.g., pyrrole, imidazole, oxazole, thiazole, pyrazole, triazole) or occasionally six-membered rings (e.g., pyridine, pyrimidine) between the A and B rings effectively mimics the spatial orientation of the cis-stilbene [1] [6] [9]. Examples include compounds (7, 9). These heterocycles provide conformational rigidity, metabolic stability, and often improved solubility profiles. Some heterocombretastatins exhibit potency comparable to or exceeding CA-4 [6] [9].
  • Azo-Derivatives (8): Replacing the ethene bridge with an azo group (-N=N-) provides another rigid linker that maintains a cis-like geometry. While offering stability, azo compounds face potential metabolic reduction challenges in vivo [1].

Sulfonamide and Chalcone Modifications

Modifications focus on altering the linker or B-ring while retaining the critical pharmacophores.

  • Sulfonamide Analogs (11): Introducing sulfonamide groups (-SO₂NH-) as linkers or as substituents on the B-ring aims to improve water solubility and explore new hydrogen-bonding interactions with tubulin. Novel 1,1-diaryl vinyl sulfones (4a–v) have shown promising in vitro antiproliferative activity against various cancer cell lines (e.g., MDA-MB-231, HeLa, A549) and demonstrated binding to the colchicine site in docking studies [7].
  • Chalcone Derivatives (10): Chalcones (1,3-diaryl-2-propen-1-ones) replace the ethene bridge with a carbonyl-conjugated system. While inherently more flexible than heterocyclic bridges, chalcones can adopt conformations approximating the bioactive geometry of cis-CA-4. They offer synthetic accessibility and have yielded potent tubulin inhibitors, though their activity is often highly sensitive to substituent patterns on both rings [1] [9].
  • Other Linker Modifications: Significant work explores amides (16–19), hydrazones (4–7), and alkenes with substituents preventing isomerization. Acylhydrazone-bridged analogs with modified B-rings (e.g., N-benzyl indole in compound 7) have demonstrated potent cytotoxicity (IC₅₀ down to 0.08 μM) and induction of apoptosis via mitochondrial pathways [9].

Table 2: Key Strategies in Synthetic Combretastatin Analog Design

Design StrategyStructural ModificationPrimary ObjectivesExamples/Outcomes
Conformational RestrictionReplace ethene bridge with rigid heterocyclePrevent cis-trans isomerization, Maintain bioactive conformationPyrroles, imidazoles, oxazoles, thiazoles (7, 9); Often retain or enhance potency.
Linker VariationReplace ethene bridge with alternative linkersExplore new binding modes, Improve propertiesAzo-bridges (8), Chalcones (10), Vinyl sulfones (4a-v), Amides (16-19), Acylhydrazones (4-7); Potency varies significantly with linker type and substituents.
B-Ring ModificationAlter substituents on B-ringOptimize binding affinity, Modulate solubility/metabolic stabilityAmino groups (improved solubility), Halogens (increased metabolic stability, e.g., Fluorine), Sulfonamides (11); SAR often tolerant at C3' position.
Prodrug ApproachIntroduce solubilizing groups (e.g., phosphate)Overcome poor water solubilityCA-4P (Fosbretabulin), CA-1P (OXi4503); Rapidly cleaved in vivo to active CA-4/CA-1.

Structure-Activity Relationship (SAR) Insights

Decades of research on natural combretastatins and thousands of synthetic analogs have established robust SAR principles:

Role of Z-Configuration in Tubulin Binding

The Z-configuration of the bridge linker is arguably the single most critical factor for potent tubulin polymerization inhibition [1] [2] [6].

  • Binding Pocket Geometry: The colchicine binding site on β-tubulin is a relatively deep, narrow cleft. The Z-configuration positions the trimethoxy A-ring and the substituted B-ring at the precise distance and relative orientation needed to engage complementary sub-pockets simultaneously. Molecular modeling and docking studies consistently show the Z-isomer mimicking the binding pose of colchicine more closely than the E-isomer [1] [6] [9].
  • Loss of Activity upon Isomerization: Conversion to the E-isomer disrupts these critical interactions. The extended conformation places the B-ring outside its optimal binding region, drastically reducing binding affinity and abolishing antiproliferative activity [1] [5]. This underscores the importance of strategies to lock the Z-conformation.
  • Conformational Equivalents: Rigid heterocyclic linkers (e.g., five-membered rings like imidazole, oxazole) that enforce a similar dihedral angle and spatial separation between the A and B rings as the Z-ethene bridge successfully maintain high tubulin binding affinity [6] [9].

Impact of Functional Group Substitutions on Bioactivity

Specific substitutions profoundly influence potency, solubility, metabolic stability, and spectrum of activity:

  • A-Ring Modifications: The 3,4,5-trimethoxy pattern is essential. Any deviation – demethylation (especially at C4 or C5), removal, or replacement of methoxy with bulkier alkoxy groups (ethoxy, propoxy) – leads to significant (often >100-fold) loss in tubulin inhibitory and cytotoxic potency [1] [2] [6]. The hydrophobic contacts provided by these methoxy groups are crucial for anchoring the molecule in its binding pocket.
  • B-Ring Modifications (C4' position): The para-substituent (C4') is critical. A methoxy group is optimal for potency in the stilbene series (CA-4). Replacement with hydrogen, hydroxyl, or amino groups generally reduces activity, although amino groups can improve water solubility. Larger substituents are usually detrimental [1] [5].
  • B-Ring Modifications (C3' position): This position shows greater tolerance for substitution. While a hydroxyl (CA-4) is common, it can be replaced with:
  • Amino groups (-NH₂): Can enhance water solubility while maintaining potency comparable to CA-4 [1] [24].
  • Halogens (F, Cl): Fluorination at C3' can significantly increase metabolic stability and lipophilicity, sometimes enhancing cytotoxicity [2] [5]. Bromination tends to decrease activity.
  • Other groups: Methoxy, ethoxy, methyl, or even removal of the C3' substituent can be tolerated with varying effects on potency depending on the core scaffold [1] [5].
  • Bridge Modifications: As discussed in section 1.3, replacing the olefinic bridge requires careful design to preserve the bioactive conformation. Rigidification is generally beneficial. Introducing polar groups (e.g., sulfonamides) can enhance solubility but may affect permeability and binding affinity depending on the specific modification [1] [7] [9]. The introduction of the sulfonyl group in vinyl sulfones provided compounds with significant antiproliferative activity and predicted binding affinity to tubulin, though cytotoxicity did not always directly correlate with docking scores, highlighting the role of cell permeability [7].
  • Prodrug Modifications: Phosphate ester prodrugs (e.g., CA-4P, CA-1P) target the phenolic hydroxyl group on the B-ring (C3' position in CA-4P). This dramatically improves water solubility and allows intravenous administration. The phosphate group is rapidly cleaved in vivo by nonspecific phosphatases, regenerating the active parent compound (CA-4 or CA-1) [1] [2] [8]. This represents a successful application of functional group modification to overcome a key pharmaceutical limitation without altering the core pharmacophore responsible for tubulin binding.

The extensive SAR studies on combretastatins highlight the exquisite sensitivity of tubulin inhibition to molecular geometry and specific substituent patterns. While the trimethoxy A-ring and Z-configuration are non-negotiable for high potency against tubulin, strategic modifications, particularly on the B-ring and the bridge linker, have yielded analogs and prodrugs with improved pharmaceutical properties and retained, or even enhanced, biological activity.

Properties

CAS Number

82855-09-2

Product Name

Combretastatin

IUPAC Name

5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3

InChI Key

LGZKGOGODCLQHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Synonyms

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
combretastatin
NSC 348103
NSC-348103

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.